molecular formula C9H6BrF3N2 B12508712 5-Bromo-2-methyl-7-(trifluoromethyl)-2H-indazole

5-Bromo-2-methyl-7-(trifluoromethyl)-2H-indazole

Katalognummer: B12508712
Molekulargewicht: 279.06 g/mol
InChI-Schlüssel: JKMSOUJKNHRYLS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-2-methyl-7-(trifluoromethyl)-2H-indazole is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic aromatic compounds that have been widely studied for their diverse biological activities and potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methyl-7-(trifluoromethyl)-2H-indazole typically involves the following steps:

    Bromination: Introduction of a bromine atom at the 5th position of the indazole ring.

    Methylation: Addition of a methyl group at the 2nd position.

    Trifluoromethylation: Introduction of a trifluoromethyl group at the 7th position.

These reactions often require specific catalysts, solvents, and reaction conditions to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for such compounds usually involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This may include continuous flow reactors and automated synthesis systems.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-2-methyl-7-(trifluoromethyl)-2H-indazole can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides.

    Reduction: Reduction of the bromine atom to a hydrogen atom.

    Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in drug development.

    Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-Bromo-2-methyl-7-(trifluoromethyl)-2H-indazole depends on its specific interactions with molecular targets. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate their activity.

    Pathway Interference: Affecting specific biochemical pathways within cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Bromo-2-methyl-2H-indazole: Lacks the trifluoromethyl group.

    2-Methyl-7-(trifluoromethyl)-2H-indazole: Lacks the bromine atom.

    5-Bromo-7-(trifluoromethyl)-2H-indazole: Lacks the methyl group.

Uniqueness

5-Bromo-2-methyl-7-(trifluoromethyl)-2H-indazole is unique due to the presence of all three substituents (bromine, methyl, and trifluoromethyl) on the indazole ring. This combination of functional groups can result in distinct chemical and biological properties compared to its analogs.

Eigenschaften

Molekularformel

C9H6BrF3N2

Molekulargewicht

279.06 g/mol

IUPAC-Name

5-bromo-2-methyl-7-(trifluoromethyl)indazole

InChI

InChI=1S/C9H6BrF3N2/c1-15-4-5-2-6(10)3-7(8(5)14-15)9(11,12)13/h2-4H,1H3

InChI-Schlüssel

JKMSOUJKNHRYLS-UHFFFAOYSA-N

Kanonische SMILES

CN1C=C2C=C(C=C(C2=N1)C(F)(F)F)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.